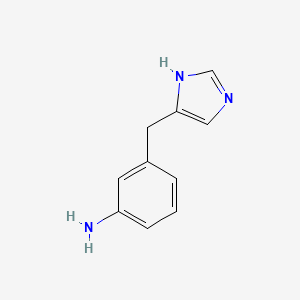

3-(1H-Imidazol-4-ylmethyl)-phenylamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57662-29-0 |

|---|---|

Molecular Formula |

C10H11N3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-(1H-imidazol-5-ylmethyl)aniline |

InChI |

InChI=1S/C10H11N3/c11-9-3-1-2-8(4-9)5-10-6-12-7-13-10/h1-4,6-7H,5,11H2,(H,12,13) |

InChI Key |

UPHNYQZOJVXYOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC2=CN=CN2 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Transformations of 3 1h Imidazol 4 Ylmethyl Phenylamine

Retrosynthetic Disconnection Strategies

Retrosynthetic analysis of 3-(1H-Imidazol-4-ylmethyl)-phenylamine offers several logical pathways for its construction. The primary disconnection strategies focus on the formation of the imidazole (B134444) ring and the carbon-carbon bond linking the phenyl and imidazole moieties.

A common approach involves disconnecting the imidazole ring itself, a strategy known as Function Group Interconversion (FGI) and C-N bond disconnection. This leads back to simpler precursors. The most prevalent disconnection is based on the widely used Marckwald synthesis, which deconstructs the imidazole into three key components: an α-aminoketone, a cyanate, and an amine. For the target molecule, this would retrospectively break down the imidazole ring, suggesting precursors like 2-amino-1-(3-aminophenyl)ethanone.

Another powerful strategy involves disconnecting the C-C bond between the methylene (B1212753) bridge and the imidazole ring. This leads to a 4-methylimidazole (B133652) synthon and a phenylamine synthon with an electrophilic carbon. This approach is advantageous as it allows for the late-stage coupling of two pre-functionalized heterocyclic systems.

A third disconnection can be made at the C-C bond between the phenyl ring and the methylene group. This would involve a functionalized imidazole-methane synthon and a phenyl ring, potentially assembled via a cross-coupling reaction. This strategy is less common for this specific architecture but remains a viable theoretical approach.

These retrosynthetic pathways are summarized in the table below.

| Disconnection Strategy | Key Bonds Cleaved | Precursor Synthons | Synthetic Strategy Implied |

| Imidazole Ring Formation | C-N and C=N bonds within the imidazole ring | α-haloketone (e.g., 2-bromo-1-(3-nitrophenyl)ethanone) and a nitrogen source (e.g., formamide). | Cyclocondensation reactions (e.g., Debus or Radziszewski synthesis). |

| Benzyl-Imidazole C-C Bond | C4(imidazole)-CH2 bond | A 4-halomethyl-imidazole derivative and a phenylamine nucleophile. | Nucleophilic substitution. |

| Phenyl-Methylene C-C Bond | Phenyl-CH2 bond | 3-aminophenyl boronic acid and 4-(chloromethyl)-1H-imidazole. | Transition metal-catalyzed cross-coupling (e.g., Suzuki coupling). |

Evolving Synthetic Pathways for the Core Structure

The synthesis of the this compound core structure has evolved from classical multi-component reactions to more streamlined and regioselective methods.

A foundational and widely documented method for constructing the 4-phenylimidazole (B135205) core is a variation of the Debus synthesis, which involves the reaction of an α-haloketone with formamide (B127407). nih.gov In the context of the target molecule, the synthesis would commence with an appropriately substituted phenyl precursor. For instance, starting with 3-nitroacetophenone, bromination yields 2-bromo-1-(3-nitrophenyl)ethanone. This intermediate undergoes cyclization with an excess of formamide, which serves as the source for the remaining two nitrogen atoms and one carbon atom of the imidazole ring, to produce 4-(3-nitrophenyl)-1H-imidazole. The final step involves the reduction of the nitro group to an amine, typically using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation, to yield the target compound.

More recent methodologies focus on improving efficiency and yield. Multi-component reactions (MCRs) offer a convergent approach. While not explicitly detailed for this exact molecule in the provided literature, general MCRs for substituted imidazoles involve condensing a 1,2-dicarbonyl compound (like a substituted benzil), an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. wjbphs.comias.ac.in This approach allows for rapid assembly of the core structure from simple starting materials.

Regioselective Synthesis Approaches

Achieving regioselectivity is paramount in the synthesis of substituted imidazoles to avoid the formation of unwanted isomers. The reaction of an α-haloketone with formamide is highly regioselective, reliably producing the 4-substituted imidazole isomer. nih.gov This is because the initial nucleophilic attack occurs at the carbonyl carbon, followed by cyclization involving the halogen-bearing carbon.

Alternative regioselective methods have been developed for more complex imidazole systems. One novel approach involves the reaction of electron-withdrawing group-substituted allenyl sulfonamides with amines. nih.gov This method allows for the regioselective construction of 4- and 5-functionalized imidazoles, with the substitution pattern being dependent on the substituents on the nitrogen atoms of the amine. nih.gov While this specific methodology has not been documented for this compound, it represents the frontier of regioselective imidazole synthesis.

The table below outlines key synthetic pathways and their regioselective outcomes.

| Pathway | Key Reactants | Conditions | Regiochemical Outcome |

| α-Haloketone Route | 2-bromo-1-(3-nitrophenyl)ethanone, Formamide | Heating | Highly selective for the 4-phenyl substituted imidazole. nih.gov |

| Allenic Sulfonamide Route | Allenyl sulfonamides, Amines | Varies | Regioselectivity at C4 or C5 is controlled by amine substituents. nih.gov |

| Multi-component Reactions | Benzil, Aldehyde, Ammonium Acetate | Catalytic (e.g., acid or base) | Can lead to mixtures of isomers unless starting materials are symmetric. |

Stereoselective Synthesis Considerations

The parent compound, this compound, is an achiral molecule and therefore does not possess stereoisomers. As such, stereoselective synthesis considerations are not relevant to its direct preparation.

However, stereoselectivity would become a critical factor in the synthesis of derivatives where a chiral center is introduced. For instance, if the methylene bridge were to be substituted (e.g., with an alkyl or hydroxyl group), a stereocenter would be created. In such cases, asymmetric synthesis strategies would be required to control the stereochemical outcome. Methodologies could include the use of chiral auxiliaries, asymmetric catalysts, or stereoselective reductions of a corresponding ketone precursor. While the electrochemical reduction of oximes has been shown to produce menthylamines with pronounced diastereoselectivity, similar strategies for chiral imidazole derivatives are less explored. d-nb.info

Advanced Reaction Mechanisms and Catalysis in Synthesis

The mechanisms underpinning the synthesis of this compound are rooted in fundamental organic reactions. The α-haloketone pathway, for example, proceeds through a series of nucleophilic additions and condensations. The reaction is initiated by the formation of an intermediate from formamide, which then attacks the carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration steps to form the aromatic imidazole ring.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis plays a significant role in the synthesis of imidazole-containing compounds, particularly in forming C-N or C-C bonds that might be difficult to construct using classical methods. eurekaselect.com While the primary synthesis of the target molecule often relies on cyclocondensation, transition metals are crucial for synthesizing precursors or related analogues. google.comgoogle.com

For example, copper- and palladium-catalyzed N-arylation reactions (Ullmann or Buchwald-Hartwig type couplings) are employed to link an imidazole ring to a phenyl ring. google.comgoogle.com This is particularly relevant for synthesizing isomers where the phenyl group is attached to a nitrogen atom of the imidazole. These reactions typically involve a copper(I) or palladium(0) catalyst, a suitable ligand such as a diamine or phosphine (B1218219), and a base. google.comgoogle.combeilstein-journals.org The choice of catalyst and ligand is critical for achieving high yields and can be sensitive to the electronic properties of the substrates. google.com

| Catalyst System | Reaction Type | Application in Imidazole Synthesis |

| Copper(I) with ligands (e.g., 8-hydroxyquinoline, 1,2-diamines) | C-N Coupling (Ullmann) | Coupling of an imidazole with an aryl halide to form N-arylimidazoles. google.comgoogle.com |

| Palladium with phosphine ligands | C-N Coupling (Buchwald-Hartwig) | N-arylation of imidazoles with aryl halides or triflates. beilstein-journals.org |

| Palladium with phosphine ligands | C-C Coupling (Suzuki, Heck, etc.) | Formation of C-C bonds between an imidazole ring and a phenyl ring. |

Green Chemistry Principles in Synthesis Optimization

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like imidazoles to reduce environmental impact. wjbphs.com Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation. wjbphs.comresearchgate.netasianpubs.org

For the multi-component synthesis of tri- and tetrasubstituted imidazoles, traditional methods often use volatile organic solvents and require long reaction times. Green alternatives have demonstrated significant improvements. For instance, using water or glycerol (B35011) as a solvent, or employing solid-supported catalysts under solvent-free conditions, can lead to high yields with simpler workup procedures and reduced waste. ias.ac.innih.gov Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, often with improved yields compared to conventional heating. wjbphs.com

The following table compares conventional and green approaches for the synthesis of substituted imidazoles.

| Principle of Green Chemistry | Conventional Method | Green Alternative | Advantages of Green Method |

| Solvent Choice | Glacial Acetic Acid, DMF | Water, Glycerol, Ionic Liquids, or Solvent-Free | Reduced toxicity, easier separation, lower environmental impact. wjbphs.comias.ac.in |

| Energy Efficiency | Conventional heating (reflux) for several hours. | Microwave irradiation for minutes. | Drastic reduction in reaction time and energy consumption. wjbphs.com |

| Atom Economy | Step-wise synthesis with intermediate isolation. | One-pot, multi-component reactions. | Higher efficiency, less waste generation. nih.gov |

| Catalysis | Stoichiometric reagents. | Recyclable solid catalysts (e.g., nano aluminum nitride). ias.ac.in | Catalyst can be recovered and reused, reducing waste and cost. ias.ac.in |

Derivatization Strategies and Functional Group Interconversions

The strategic modification of this compound is a cornerstone of its application in various scientific domains. The ability to selectively alter its different components allows for the systematic exploration of structure-activity relationships and the development of novel compounds with tailored functionalities.

Modification of the Phenylamine Moiety

The primary amino group on the phenyl ring is a highly versatile handle for a multitude of chemical transformations, including N-acylation, N-alkylation, N-sulfonylation, and the formation of Schiff bases.

N-Acylation: The reaction of the phenylamine with various acylating agents, such as acid chlorides or anhydrides, readily yields the corresponding amides. This transformation is often employed to introduce a diverse range of substituents, thereby modulating the electronic and steric properties of the molecule.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom of the phenylamine can be achieved through reactions with alkyl halides or via reductive amination. This modification can influence the basicity and lipophilicity of the resulting compound.

N-Sulfonylation: The formation of sulfonamides is accomplished by reacting the primary amine with sulfonyl chlorides. This functional group is a well-established pharmacophore in numerous therapeutic agents and can impart significant changes to the biological activity of the parent molecule. The typical structure of a sulfonamide involves a central sulfur atom double-bonded to two oxygen atoms and also bonded to a nitrogen atom and an aniline (B41778) group. rsc.org

Schiff Base Formation: The condensation of the primary amine with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. ijacskros.comresearchgate.net This reaction is reversible and provides a straightforward method for introducing a wide variety of substituents. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. ijacskros.com

Table 1: Examples of Phenylamine Moiety Modifications

| Reagent/Reaction Type | Product Functional Group |

| Acid Chloride/Anhydride | Amide |

| Alkyl Halide | Secondary/Tertiary Amine |

| Sulfonyl Chloride | Sulfonamide |

| Aldehyde/Ketone | Imine (Schiff Base) |

Functionalization of the Imidazole Ring

The imidazole ring possesses two nitrogen atoms, both of which can potentially undergo reaction, alongside the carbon atoms of the heterocyclic ring. Key transformations include N-alkylation and electrophilic substitution reactions such as halogenation and nitration.

N-Alkylation: The nitrogen atoms of the imidazole ring can be alkylated using various alkylating agents. The regioselectivity of this reaction, determining which of the two nitrogens is alkylated, can be influenced by the steric and electronic properties of both the imidazole substrate and the alkylating agent, as well as the reaction conditions. otago.ac.nzbeilstein-journals.org For unsymmetrical imidazoles, N-alkylation can lead to a mixture of regioisomers. otago.ac.nz

Electrophilic Substitution: The imidazole ring is susceptible to electrophilic attack, primarily at the C4 and C5 positions.

Halogenation: The introduction of halogen atoms onto the imidazole ring can be achieved using various halogenating agents. For instance, N-iodosuccinimide or elemental iodine can be used for iodination. youtube.com

Nitration: The nitration of imidazoles can be accomplished using nitrating agents such as a mixture of nitric acid and sulfuric acid. google.com The position of nitration is influenced by the substituents already present on the ring.

Table 2: Examples of Imidazole Ring Functionalization

| Reagent/Reaction Type | Product Functional Group/Modification |

| Alkyl Halide | N-Alkyl Imidazole |

| N-Iodosuccinimide | Iodo-imidazole |

| Nitric Acid/Sulfuric Acid | Nitro-imidazole |

Linker Region Modifications

The methylene bridge connecting the phenylamine and imidazole moieties offers a site for chemical modification, although this is less commonly explored compared to the derivatization of the terminal aromatic rings. Potential transformations could include oxidation or the introduction of substituents.

Oxidation: The methylene group could potentially be oxidized to a carbonyl group, yielding a ketone. This transformation would significantly alter the geometry and electronic properties of the molecule, converting the flexible linker into a rigid and planar system. This could be achieved using strong oxidizing agents.

Substitution: While challenging, the introduction of substituents at the methylene bridge could be envisioned through radical-based reactions or by first activating the position through oxidation. Such modifications would introduce a chiral center if a single substituent is added, leading to the formation of enantiomers.

Further research into the derivatization of the methylene linker could unlock new avenues for creating novel analogs of this compound with unique properties.

High Resolution Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the intricate details of molecular structure and behavior in a non-destructive manner. The following techniques would be central to a detailed analysis of 3-(1H-Imidazol-4-ylmethyl)-phenylamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms within a molecule in solution. For this compound, a suite of multi-dimensional NMR experiments would be necessary to map its conformational landscape.

One-dimensional NMR spectra, such as ¹H and ¹³C NMR, would provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. However, for a molecule with multiple rotatable bonds, such as the methylene (B1212753) bridge connecting the phenyl and imidazole (B134444) rings, more sophisticated techniques are required.

Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity within the phenyl and imidazole rings and the methylene linker. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would then correlate the proton signals with their directly attached and long-range coupled carbon atoms, allowing for unambiguous assignment of all ¹H and ¹³C chemical shifts.

To probe the through-space proximity of atoms and thus deduce the preferred conformation, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), would be crucial. For instance, NOE correlations between protons on the phenyl ring and protons on the imidazole ring would indicate a folded conformation where these two moieties are in close spatial proximity. The absence of such correlations would suggest a more extended conformation.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on general knowledge of similar chemical fragments, is presented below. Actual experimental values would be necessary for a definitive analysis.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Ring (aromatic protons) | 6.5 - 7.5 | 110 - 150 |

| Imidazole Ring (aromatic protons) | 7.0 - 8.0 | 115 - 140 |

| Methylene Bridge (-CH₂-) | 3.8 - 4.2 | 30 - 40 |

| Amine Group (-NH₂) | 3.5 - 5.0 (broad) | - |

| Imidazole N-H | 10 - 12 (broad) | - |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule. The vibrational modes of this compound would serve as a fingerprint for its structural identification.

Infrared (IR) Spectroscopy: An IR spectrum of the compound would be expected to show characteristic absorption bands for the various functional groups. For instance, the N-H stretching vibrations of the primary amine (on the phenyl ring) and the secondary amine (within the imidazole ring) would appear in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methylene bridge would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations within the aromatic rings would produce a series of bands in the 1400-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong Raman signals, which would be useful for characterizing the phenyl and imidazole moieties.

A table summarizing the expected characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine and Imidazole) | Stretching | 3200 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methylene) | Stretching | 2850 - 2960 |

| C=C / C=N (Aromatic Rings) | Stretching | 1400 - 1650 |

| C-N | Stretching | 1250 - 1350 |

X-ray Crystallographic Studies of the Solid-State Structure

To obtain an unambiguous, high-resolution picture of the molecule's three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.

An X-ray crystallographic analysis would reveal how molecules of this compound arrange themselves in a crystal lattice. This is governed by a network of intermolecular interactions. Given the presence of N-H and -NH₂ groups, which are excellent hydrogen bond donors, and the nitrogen atoms of the imidazole ring and the amine group, which can act as hydrogen bond acceptors, extensive hydrogen bonding would be expected to be a dominant feature of the crystal packing. These interactions could lead to the formation of complex one-, two-, or three-dimensional supramolecular architectures. Pi-pi stacking interactions between the aromatic phenyl and/or imidazole rings of adjacent molecules would also likely play a significant role in stabilizing the crystal structure.

A hypothetical table of key crystallographic parameters that would be determined is shown below.

| Parameter | Information Provided |

| Crystal System & Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

| Torsional Angles | The rotation around chemical bonds, defining the molecular conformation. |

| Hydrogen Bond Geometries | Distances and angles of intermolecular hydrogen bonds. |

| Pi-Pi Stacking Parameters | Distances and orientations of interacting aromatic rings. |

Dynamic Conformational Behavior and Solution-State Studies

While X-ray crystallography provides a static picture of the molecule in the solid state, the conformational behavior in solution can be quite different and is often more relevant to its properties in biological or chemical systems. The flexibility of the methylene linker in this compound suggests that it likely exists as an equilibrium of multiple conformers in solution.

The NMR techniques discussed earlier, particularly NOESY and ROESY, would be instrumental in identifying the major solution-state conformers and potentially quantifying their relative populations. Furthermore, variable temperature NMR studies could provide information on the energy barriers to rotation around the single bonds, offering insights into the molecule's conformational dynamics. Computational modeling, such as Density Functional Theory (DFT) calculations, would be a valuable adjunct to these experimental studies, allowing for the theoretical prediction of low-energy conformers and their relative stabilities, which could then be compared with the experimental NMR data.

Computational and Theoretical Frameworks for 3 1h Imidazol 4 Ylmethyl Phenylamine Research

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, typically employing Density Functional Theory (DFT) or other ab initio approaches, provide insights into molecular structure, stability, and reactivity.

Electronic Structure Properties (e.g., HOMO-LUMO Energy Levels)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For 3-(1H-Imidazol-4-ylmethyl)-phenylamine, a computational study would typically calculate these energy levels. However, specific values from peer-reviewed research are not currently available.

Table 1: Hypothetical Data Table for Electronic Properties of this compound This table is for illustrative purposes only, as specific data could not be located in the literature.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, susceptible to nucleophilic attack). This analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding. An MEP analysis of this compound would identify the likely sites for hydrogen bonding and other non-covalent interactions.

Reactivity Prediction and Mechanistic Insights

Quantum chemical calculations can predict a molecule's reactivity through various descriptors derived from its electronic structure. These "reactivity descriptors," such as hardness, softness, and electrophilicity index, provide a quantitative measure of how a molecule will behave in a chemical reaction. Furthermore, these computational methods can be used to model reaction pathways, calculate activation energies, and elucidate reaction mechanisms at the atomic level. Such studies would be invaluable for understanding the synthesis and potential metabolic pathways of this compound, but specific research on this topic is not publicly documented.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and how it is influenced by its environment.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly altered by the solvent. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules, providing a realistic picture of its behavior in solution. This is crucial for understanding its solubility, stability, and interactions in a biological context. Research detailing such simulations for this compound has not been identified.

Free Energy Perturbation Studies

Free Energy Perturbation (FEP) is a powerful computational technique used to calculate the free energy difference between two related states, such as the binding of a ligand to a protein versus a mutated version of that ligand. FEP studies are computationally intensive but provide highly valuable data for rational drug design and understanding molecular recognition processes. The application of FEP to study the interactions of this compound with a biological target would require a defined target and significant computational resources, and no such studies have been published.

Molecular Docking and Binding Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. arabjchem.orgresearchgate.net In the context of "this compound," docking simulations are employed to understand how it might interact with the binding sites of various protein targets, providing clues about its potential mechanism of action. arabjchem.org

The elucidation of the binding mode involves identifying the specific interactions between the ligand, "this compound," and the amino acid residues within the active site of a target protein. arabjchem.org The imidazole (B134444) ring, a key feature of the molecule, is a versatile interaction partner. It can act as a hydrogen bond donor (via the N-H group) and acceptor (via the lone pair on the other nitrogen atom). Furthermore, the aromatic nature of the imidazole and phenyl rings allows for π-π stacking or hydrophobic interactions with corresponding residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket.

For instance, in hypothetical docking studies against a protein kinase, the phenylamine portion might insert into a hydrophobic pocket, while the imidazole group could form crucial hydrogen bonds with backbone atoms or specific residues like aspartate or glutamate, which are common in kinase active sites. The flexible methylene (B1212753) linker allows the two ring systems to adopt an optimal conformation to maximize these interactions.

Table 1: Illustrative Predicted Interactions for this compound with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Moiety of Ligand Involved |

| ASP 145 | Hydrogen Bond | Imidazole N-H |

| LYS 72 | Hydrogen Bond | Imidazole N |

| LEU 130 | Hydrophobic | Phenyl Ring |

| PHE 80 | π-π Stacking | Imidazole Ring |

| VAL 55 | Hydrophobic | Methylene Linker |

This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies.

Beyond predicting the binding pose, computational methods can estimate the energetic favorability of the ligand-target association. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the binding free energy of the complex. nih.gov A lower, more negative binding energy value suggests a more stable and higher-affinity interaction. nih.gov

These calculations dissect the total binding energy into its constituent parts, including van der Waals forces, electrostatic interactions, and solvation energies. This allows researchers to understand which forces are the primary drivers of binding for "this compound." For example, strong electrostatic contributions would highlight the importance of hydrogen bonds or salt bridges, while significant van der Waals energy would point to the critical role of shape complementarity and hydrophobic packing. nih.gov

Pharmacophore Modeling and Virtual Screening for Biological Target Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a molecule like "this compound," a pharmacophore model might consist of a hydrogen bond donor (imidazole N-H), a hydrogen bond acceptor (imidazole N), and an aromatic/hydrophobic center (phenyl ring).

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. nih.gov This technique involves searching large databases of chemical compounds to identify other molecules that match the pharmacophore and are therefore also likely to be active against the same target. This approach is instrumental in identifying novel chemical scaffolds or potential biological targets for "this compound" by screening it against libraries of known protein structures. nih.govmdpi.com Subsequent hit optimization, informed by the structure-activity relationship, can then be pursued to improve the compound's properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net In the context of "this compound," a QSAR study would involve synthesizing and testing a series of analogues with modifications to the phenyl or imidazole rings.

Cheminformatics tools are then used to calculate a wide range of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties, such as lipophilicity (LogP), molecular weight, polar surface area, and electronic properties. Statistical methods, like multiple linear regression, are used to create an equation that relates these descriptors to the observed biological activity (e.g., IC50 values). nih.gov

A robust QSAR model can predict the activity of new, unsynthesized derivatives of "this compound," thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental work. nih.govnih.gov

Table 2: Example of Molecular Descriptors Used in QSAR Studies for a Series of Phenylamine Derivatives

| Compound ID | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors | Biological Activity (IC50, µM) |

| A-01 | 2.1 | 187.24 | 54.7 | 2 | 2 | 10.5 |

| A-02 | 2.5 | 201.26 | 54.7 | 2 | 2 | 8.2 |

| A-03 | 1.8 | 221.68 | 74.9 | 2 | 3 | 15.1 |

| A-04 | 2.9 | 222.28 | 54.7 | 2 | 2 | 5.6 |

This table represents hypothetical data for a QSAR study to illustrate the relationship between chemical properties and biological activity.

Mechanistic Dissection of Biological Interactions Non Clinical Focus

Receptor Binding Affinities and Selectivity Profiles

Compounds possessing the (imidazol-4-ylmethyl)phenyl moiety have demonstrated significant affinity and selectivity for the histamine (B1213489) H3 receptor. This G-protein coupled receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. The affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay.

Analogues of 3-(1H-Imidazol-4-ylmethyl)-phenylamine have been identified as potent H3 receptor ligands. For instance, a series of benzylamidines containing the 4-[(1H-imidazol-4-yl) methyl] moiety includes compounds with Ki values as low as 7.2 nM and 16 nM for the H3 receptor. nih.gov Another potent antagonist, SCH 79687, which features a related [4-(1H-imidazol-4-ylmethyl)phenyl]-methyl-urea structure, binds to the rat H3 receptor with a Ki value of 1.9 nM and the guinea pig H3 receptor with a Ki of 13 nM. nih.govresearchgate.net

Selectivity is a critical aspect of a ligand's profile, indicating its specificity for the intended target over other receptors. The antagonist SCH 79687, for example, displays Ki values greater than 1 µM for histamine H1 and H2 receptors, demonstrating high selectivity. nih.govresearchgate.net Further screening showed a greater than 500-fold selectivity for the H3 receptor when compared with a panel of over 60 other receptors, though it showed some moderate affinity for α2A-adrenoceptors (41-fold selectivity) and imidazoline (B1206853) I2 sites (82-fold selectivity). nih.govresearchgate.net Similarly, a series of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates showed high affinity for the human H3 receptor (Ki values below 100 nM) while displaying only moderate to weak affinities for the histamine H4 receptor (Ki values of 118-1460 nM), indicating a favorable selectivity profile within the histamine receptor family. nih.gov

| Compound Analogue | Target | Ki Value (nM) | Species |

|---|---|---|---|

| SCH 79687 | Histamine H3 Receptor | 1.9 | Rat |

| SCH 79687 | Histamine H3 Receptor | 13 | Guinea Pig |

| 4-[(1H-imidazol-4-yl) methyl] benzylamidine (Compound 18) | Histamine H3 Receptor | 7.2 | Not Specified |

| 4-[(1H-imidazol-4-yl) methyl] benzylamidine (Compound 9c) | Histamine H3 Receptor | 16 | Not Specified |

| 3-(1H-imidazol-4-yl)propyl N-alkylcarbamate series | Histamine H3 Receptor | <100 | Human |

| 3-(1H-imidazol-4-yl)propyl N-alkylcarbamate series | Histamine H4 Receptor | 118-1460 | Human |

Radioligand binding assays are the standard in vitro method used to determine the binding affinity of a test compound for a receptor. These experiments typically involve cell membranes expressing the receptor of interest and a radiolabeled ligand (a radioligand) that is known to bind to the receptor with high affinity. The assay measures the ability of a non-labeled test compound, such as this compound, to compete with and displace the radioligand from the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as its IC50 value. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. The Ki values reported for the analogues of this compound were determined using such methods, confirming their direct engagement with the histamine H3 receptor. nih.govnih.govnih.gov

Beyond simply binding to a receptor, it is crucial to determine whether a compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor's activity). Functional assays are employed to measure the biological response following ligand binding. For G-protein coupled receptors like the H3 receptor, these assays often involve measuring downstream signaling events.

For H3 receptor antagonists, a common functional assay utilizes isolated tissue preparations, such as the guinea pig ileum, where electrical field stimulation (EFS) induces contractions that are inhibited by H3 receptor agonists. nih.gov An antagonist will reverse this inhibition. The potency of an antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. The antagonist SCH 79687 yielded a pA2 value of 9.6 in the guinea pig ileum EFS contraction assay, confirming its potent functional antagonism at the H3 receptor. nih.govresearchgate.net Similar potent antagonist activity was observed in human saphenous vein tissue assays. nih.govresearchgate.net

Enzyme Modulation and Kinetic Characterization

The phenyl-imidazole scaffold is also found in molecules designed to inhibit enzymes. For example, derivatives of 4-phenyl-imidazole have been systematically studied as inhibitors of Indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme involved in tryptophan metabolism. nih.gov This suggests that this compound could potentially interact with and modulate the activity of certain enzymes.

Enzyme inhibition can occur through various mechanisms, most commonly competitive, non-competitive, or uncompetitive. Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. nih.gov The degree of inhibition is dependent on the concentration of the inhibitor, and its potency is quantified by the inhibition constant (Ki). nih.gov

Determining the mechanism of inhibition involves measuring enzyme reaction rates at various substrate and inhibitor concentrations. In the case of related IDO inhibitors, kinetic studies have been performed to characterize their effects. For instance, the parent compound 4-phenyl-imidazole was identified as a noncompetitive inhibitor of IDO. nih.gov This type of inhibition occurs when the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.

Understanding how a molecule interacts with an enzyme at an atomic level is key to dissecting its mechanism. For imidazole-based inhibitors of the heme-containing enzyme IDO, spectroscopic studies have shown that the imidazole (B134444) nitrogen can directly coordinate with the heme iron in the enzyme's active site. nih.gov Computational docking experiments and structure-activity relationship (SAR) studies on phenyl-imidazole derivatives aim to optimize interactions with residues in the active site to improve potency. Modifications to the phenyl ring are used to probe the interior of the active site, while substitutions on the imidazole ring can interact with the active site entrance. nih.gov

Beyond direct active site binding, some inhibitors function through allosteric effects, binding to a secondary site on the enzyme to modulate its function. While specific allosteric modulation by this compound has not been detailed, the imidazole scaffold is a component of molecules known to exert such effects on various enzyme systems.

Cellular Pathway Investigation (In Vitro Studies)

The interaction of a compound with a receptor or enzyme initiates a cascade of intracellular signaling events. In vitro cellular studies using cultured cell lines are essential for mapping these pathways. For a compound acting on a G-protein coupled receptor like the histamine H3 receptor, which typically couples to the Gi/o protein, antagonism would be expected to block the agonist-induced inhibition of adenylyl cyclase, thereby preventing a decrease in cyclic AMP (cAMP) levels. Therefore, a primary cellular consequence of H3 receptor antagonism by a compound like this compound would be an increase in neurotransmitter release from histaminergic neurons, a direct result of blocking the presynaptic autoreceptor. Investigating these downstream effects in cell-based assays provides crucial information on the compound's cellular mechanism of action.

Target Engagement in Cell-Based Systems

Confirmation of target engagement for imidazole-based inhibitors like this compound is typically achieved in cell-based functional assays that measure the downstream consequences of p38 MAP kinase inhibition. Since p38 MAP kinase is a central regulator of proinflammatory cytokine production, a primary method for assessing target engagement is to quantify the inhibition of these cytokines in relevant cell models. nih.gov

Commonly employed cell-based systems include human monocytic leukemia cell lines (e.g., THP-1) or primary human whole blood cells. nih.gov In these systems, an inflammatory response is induced using stimulants such as lipopolysaccharide (LPS). nih.govnih.gov LPS activation triggers the p38 MAP kinase pathway, leading to the synthesis and release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). nih.govnih.gov

The efficacy of an inhibitor is determined by its ability to reduce the production of these cytokines in a dose-dependent manner. For instance, potent imidazo[4,5-b]pyridin-2-one-based p38 inhibitors have demonstrated suppression of LPS-induced TNF-α production and TNF-α-induced IL-8 production in cellular assays. nih.gov The level of cytokine inhibition serves as a direct readout of the compound's ability to engage and block the activity of the p38 MAP kinase target within a cellular environment. While specific data for this compound is not detailed in the literature, its structural similarity to known p38 inhibitors suggests it would be evaluated using these established methodologies.

Downstream Signaling Pathway Analysis

The this compound scaffold targets the p38 MAP kinase, a serine/threonine kinase that is a critical component of a major intracellular signaling cascade. This pathway is strongly activated by environmental stressors and inflammatory cytokines, playing a key role in inflammation, apoptosis, and cell cycle regulation.

The canonical p38 MAPK activation pathway involves the phosphorylation of threonine and tyrosine residues in its activation loop by upstream kinases (MAP2Ks). Once activated, p38 MAP kinase phosphorylates a variety of downstream substrates, including other protein kinases (like MAPKAP2) and transcription factors (like C/EBP/NFIL-6). researchgate.netnih.gov This phosphorylation cascade ultimately leads to the increased transcription and translation of genes encoding proinflammatory cytokines, such as TNF-α and Interleukin-1 beta (IL-1β). nih.govarabjchem.org

By binding to the ATP-binding site of p38 MAP kinase, an inhibitor like this compound competitively blocks the enzyme's catalytic activity. nih.gov This inhibition prevents the phosphorylation of downstream substrates, effectively interrupting the signaling cascade. The direct consequence of this blockade is the suppression of the biosynthesis and release of TNF-α, IL-1β, and other inflammatory mediators, which is the primary mechanism underlying the anti-inflammatory effects of this class of compounds. arabjchem.org Therefore, analysis of the phosphorylation status of p38 substrates and the expression levels of inflammatory cytokines are key methods for dissecting the downstream effects of these inhibitors.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The SAR and SPR for imidazole-based p38 MAP kinase inhibitors have been extensively studied to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov These studies focus on systematic modifications of the core scaffold and its substituents.

Systematic Substituent Effects on Biological Activity

SAR studies of imidazole-based p38 inhibitors have elucidated the importance of substituents at various positions on the imidazole ring. nih.gov The prototypical inhibitors, such as SB203580, feature a 4-fluorophenyl group at the C4 position and a 4-pyridyl group at the C5 position of the imidazole. For compounds related to this compound, the key substituents are the phenylamine group (linked via a methylene (B1212753) bridge to C4) and the hydrogen/substituent at other positions.

Modifications to the phenyl ring are critical for activity. The position and nature of the substituent on this ring dictate interactions within a hydrophobic pocket of the kinase. The aminomethyl group in the meta position, as seen in the title compound, is one of many variations explored to optimize binding and cellular activity. Other studies on related scaffolds have shown that substitutions on the aniline (B41778) ring can significantly impact biological activity.

The table below summarizes general SAR trends observed for imidazole-based p38 inhibitors, which can be extrapolated to understand the potential impact of modifying this compound.

| Scaffold Position | Substituent Type | Effect on p38 Inhibition Activity |

| Imidazole C4 | Substituted Phenyl Ring | Essential for activity; occupies a key hydrophobic pocket. Substituents modulate potency. |

| Imidazole C5 | (Fluoro)phenyl, Pyridyl | Critical for hinge binding and potency. The 4-pyridyl group is a classic feature. |

| Phenyl Ring (at C4) | Electron-withdrawing groups (e.g., F) | Often increases potency. |

| Phenyl Ring (at C4) | Polar/Amine groups | Can be tolerated and used to modulate properties like solubility and cell permeability. |

| Imidazole N1 | Alkyl, Aryl groups | Modifications here can influence selectivity and pharmacokinetic properties. |

Identification of Key Pharmacophoric Elements

Computational and experimental studies have defined a clear pharmacophore model for imidazole-based p38 MAP kinase inhibitors. nih.govnih.gov This model highlights the essential structural features required for high-affinity binding.

The key pharmacophoric elements include:

A central imidazole scaffold: This acts as the core structure to correctly orient the key interacting substituents.

A hydrogen bond acceptor: One of the imidazole nitrogen atoms (or a nitrogen in a C5-pyridyl ring in classic inhibitors) forms a crucial hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase. nih.gov This interaction is a primary anchor for the inhibitor in the ATP-binding site.

A hydrophobic group at C4: The phenyl ring attached to the C4 position of the imidazole fits into a hydrophobic pocket (hydrophobic pocket I). nih.gov The substituent on this ring, in this case, the 3-aminomethyl group, can form additional interactions.

A second hydrophobic/aromatic group at C5: This group, often a 4-fluorophenyl ring, occupies another adjacent hydrophobic pocket (hydrophobic pocket II). nih.gov

The structure of this compound aligns with this model, possessing the imidazole core and the substituted phenyl group to occupy hydrophobic pocket I. The imidazole ring itself provides the necessary hydrogen bonding features for hinge interaction.

Modulation of ADME-Related Properties through Structural Variation

Structural modifications are a key strategy for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For the imidazole class of inhibitors, specific structural changes can be made to improve drug-like characteristics, excluding specific pharmacokinetic data. mdpi.com

Solubility: The aqueous solubility of heterocyclic compounds is often a challenge. Introducing polar functional groups, such as the amine in this compound, or other groups capable of hydrogen bonding (e.g., morpholine, pyridine), can enhance solubility. nih.gov Further derivatization of the amine group can fine-tune this property.

Permeability: Lipophilicity is a primary determinant of membrane permeability. There is a delicate balance to be struck; while increased lipophilicity can improve passive diffusion across membranes, it can also decrease solubility and increase binding to plasma proteins and metabolic enzymes. SAR studies often explore a range of substituents on the aromatic rings to find an optimal balance of polarity and lipophilicity for good oral absorption. mdpi.com

Metabolic Stability: The imidazole ring and associated aromatic systems can be susceptible to metabolism by cytochrome P450 (CYP) enzymes. researchgate.net Structural modifications are often employed to block sites of metabolism. For example, introducing fluorine atoms can prevent oxidation at that position. Altering the electronic nature of the rings or introducing sterically hindering groups near potential metabolic soft spots can also enhance stability against enzymatic degradation. mdpi.com

The table below outlines general strategies for modulating ADME properties through structural variation in this chemical class.

| ADME Property | Structural Modification Strategy | Rationale |

| Aqueous Solubility | Introduce polar groups (amines, alcohols, amides) on peripheral rings. | Increases hydrogen bonding potential with water. |

| Permeability | Modulate lipophilicity (LogP) by adding or removing greasy or polar substituents. | Balances the need for membrane partitioning with aqueous solubility. |

| Metabolic Stability | Introduce blocking groups (e.g., fluorine) at metabolically liable positions. | Prevents oxidative metabolism by CYP enzymes. |

| Plasma Protein Binding | Decrease overall lipophilicity; introduce charged or highly polar groups. | Reduces non-specific binding to albumin. |

Rational Design and Synthesis of Advanced Analogues and Derivatives

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to identify novel molecular frameworks with similar biological activities but improved properties. nih.gov Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to compounds with comparable biological effects. nih.gov

For the 3-(1H-imidazol-4-ylmethyl)-phenylamine scaffold, one could envision several scaffold hopping strategies. For instance, the central phenyl ring could be replaced by other aromatic systems such as pyridine, pyrimidine, or thiophene (B33073) to explore different interactions with a target protein and potentially improve properties like solubility. Similarly, the imidazole (B134444) moiety could be replaced with other five-membered heterocycles like oxazole (B20620), thiazole (B1198619), or pyrazole. These changes can alter the hydrogen bonding pattern and electronic properties of the molecule. nih.gov

Bioisosteric replacements can be applied to the amine group on the phenyl ring. For example, it could be replaced with a hydroxyl, methoxy, or small amide group to modulate the compound's polarity and hydrogen bonding capacity. Such modifications have been shown to be effective in altering the pharmacokinetic profiles of drug candidates. researchgate.net

A hypothetical exploration of bioisosteric replacements for the imidazole ring is presented in the table below, illustrating potential modifications and their rationale.

| Original Fragment | Bioisosteric Replacement | Rationale |

| Imidazole | 1,2,3-Triazole | The 1,2,3-triazole ring can act as a bioisostere for the imidazole ring, maintaining a similar five-membered heterocyclic core but with a different arrangement of nitrogen atoms, potentially altering binding interactions and metabolic stability. nih.gov |

| Imidazole | Tetrazole | The tetrazole ring is another common bioisostere for carboxylic acids and other five-membered heterocycles, offering a different electronic and hydrogen bonding profile. nih.gov |

| Imidazole | Oxazole or Thiazole | Replacing the imidazole with an oxazole or thiazole would modify the hydrogen bond donor-acceptor pattern and could influence target selectivity. |

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. morressier.comfrontiersin.org These fragments can then be grown, linked, or optimized to produce a higher-affinity ligand.

In the context of this compound, an FBDD approach could involve breaking down the molecule into its constituent fragments: the 3-aminophenyl group and the 4-methyl-imidazole group. Each fragment could be screened independently to identify key interactions with a target.

For example, a library of substituted imidazoles could be screened to find the optimal substitution pattern for binding. Subsequently, a library of aniline (B41778) derivatives could be explored to optimize interactions in that region of the binding pocket. The identified high-affinity fragments can then be linked together to reconstruct a potent lead molecule. This "fragment growing" strategy allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. frontiersin.org

Targeted Synthesis of High-Affinity Ligands

The targeted synthesis of high-affinity ligands relies on understanding the structure-activity relationships (SAR) of a compound series. For derivatives of this compound, synthetic efforts would focus on modifications that are predicted to enhance binding affinity to a specific biological target.

The synthesis of such analogues often involves multi-step reaction sequences. For instance, the imidazole ring can be constructed via methods like the Radziszewski synthesis or from α-haloketones. The phenylamine portion can be modified through standard aromatic substitution reactions to introduce a variety of functional groups. Coupling of the two fragments can be achieved through various chemical strategies.

A general synthetic approach could involve the preparation of a suitably functionalized imidazole precursor and a substituted aniline derivative, followed by a coupling reaction. The table below outlines a hypothetical synthetic strategy for a derivative.

| Step | Reactants | Conditions | Product |

| 1 | 3-Nitrobenzyl bromide, Imidazole | Base, Solvent | 4-(3-Nitrobenzyl)-1H-imidazole |

| 2 | 4-(3-Nitrobenzyl)-1H-imidazole | Reducing agent (e.g., H₂, Pd/C) | This compound |

| 3 | This compound | Acyl chloride or Sulfonyl chloride | N-acylated or N-sulfonylated derivative |

This modular approach allows for the synthesis of a diverse library of compounds for biological evaluation. nih.gov

Evaluation of Modified Structures for Enhanced Biological Function (In Vitro)

Once novel analogues and derivatives are synthesized, their biological activity must be assessed through in vitro assays. These assays are crucial for determining the potency, selectivity, and mechanism of action of the new compounds.

A primary in vitro evaluation would involve measuring the binding affinity or inhibitory activity of the compounds against the target of interest. This is often done using techniques such as fluorescence polarization, surface plasmon resonance, or enzyme-linked immunosorbent assays (ELISAs). The results are typically reported as an IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant).

For example, if the target were a specific enzyme, an in vitro enzyme activity assay would be performed. The table below illustrates hypothetical in vitro data for a series of analogues, which would be essential for establishing a structure-activity relationship.

| Compound | Modification | Target Enzyme IC₅₀ (µM) |

| Parent Compound | This compound | 10.5 |

| Analogue 1 | Phenyl ring replaced with Pyridine | 5.2 |

| Analogue 2 | Amine group replaced with Amide | 8.9 |

| Analogue 3 | Imidazole N-alkylation | 15.3 |

In addition to target-based assays, it is also important to evaluate the general cytotoxicity of the compounds using cell-based assays on various cell lines. nih.gov This helps to identify compounds with a favorable therapeutic window. Further in vitro studies might include assessing metabolic stability in liver microsomes and permeability using cell monolayer assays to predict oral bioavailability. mdpi.com

Future Research Directions and Unexplored Avenues for 3 1h Imidazol 4 Ylmethyl Phenylamine

Development of Novel Methodologies for Research

Future investigations into 3-(1H-Imidazol-4-ylmethyl)-phenylamine and its derivatives will necessitate the development and application of novel research methodologies. The synthesis of derivatives, for instance, can move beyond traditional one-pot syntheses to more advanced, automated processes that allow for rapid library generation. nih.gov

One promising area is the use of advanced spectroscopic and analytical techniques for the characterization of these novel compounds. Techniques such as 2D-NMR and X-ray crystallography will be crucial in determining the precise three-dimensional structure of these molecules and their complexes with biological targets. nih.gov Furthermore, the development of bespoke bioassays will be essential to screen these compounds for activity against a wider range of biological targets. High-throughput screening (HTS) methods, coupled with novel cell-based and biochemical assays, will enable the rapid identification of lead compounds with desirable activity profiles.

Computational methodologies are also set to play a more significant role. Density Functional Theory (DFT) studies, for example, can be employed to understand the structural and electronic properties of new derivatives, providing insights that can guide further synthesis efforts. researchgate.net

Exploration of New Biological Target Classes

The imidazole (B134444) core is known to interact with a wide array of biological targets, and future research should aim to explore new target classes for this compound and its analogs. nih.govnih.gov While the initial focus may have been on specific enzyme families, the exploration of other protein classes could unveil novel therapeutic applications.

Recent research on imidazole derivatives has highlighted their potential as inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO), which is a key target in cancer immunotherapy. nih.gov The structural similarities between this compound and known IDO inhibitors suggest this could be a fruitful area of investigation. Another emerging area of interest is the targeting of protein-protein interactions, which are notoriously difficult to modulate with small molecules. The unique structural features of the phenyl-imidazole scaffold may provide a starting point for the design of molecules that can disrupt these interactions.

Furthermore, the exploration of kinases remains a high-priority area in drug discovery. nih.govmdpi.com Systematic screening of this compound derivatives against a broad panel of kinases could identify novel inhibitors with potential applications in oncology and inflammatory diseases. For example, Transforming growth factor β-activated kinase 1 (TAK1) has emerged as a potential therapeutic target for both inflammatory diseases and cancer, and novel imidazole carboxamides have shown promise as potent and selective inhibitors. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. These computational tools can be applied at various stages, from initial hit identification to lead optimization.

Furthermore, AI can be utilized to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives, allowing for the early identification of compounds with unfavorable profiles. This predictive capability can significantly streamline the drug development pipeline and increase the likelihood of success in clinical trials. The use of computational docking experiments can also guide the design and synthesis of more potent inhibitors by elucidating the key interactions between the compound and its target enzyme. nih.gov

Collaborative Research Frameworks and Global Initiatives

The complexity and cost of modern drug discovery necessitate a move towards more collaborative research frameworks. For a molecule like this compound, which holds potential but may not be the primary focus of large pharmaceutical companies, open innovation models and public-private partnerships will be crucial for advancing its development.

Collaborative initiatives that bring together academic researchers, government laboratories, and industry partners can provide the necessary resources and expertise to explore the full therapeutic potential of this compound. Such collaborations can facilitate access to specialized screening facilities, compound libraries, and clinical trial networks.

Global initiatives focused on neglected diseases could also provide a platform for research into derivatives of this compound. For instance, visceral leishmaniasis, a parasitic disease, is a target for which novel phenyl imidazole carboxamides have been investigated. monash.edu By participating in such global health initiatives, researchers can leverage international funding and expertise to accelerate the development of new medicines for diseases that disproportionately affect developing countries.

Q & A

Q. What are the key structural features of 3-(1H-Imidazol-4-ylmethyl)-phenylamine, and how do they influence its coordination chemistry?

The compound contains a phenylamine backbone substituted with an imidazol-4-ylmethyl group. The imidazole nitrogen atoms (N1 and N3) act as potential coordination sites for metal ions. In its copper(II) complex, the ligand bridges two Cu(II) ions via two chloride ligands, forming a dimeric structure. The coordination geometry exhibits a transition between 4- and 5-coordinate states, with distinct Cu-Cl bond lengths (2.2630(12) Å axial vs. 2.7069(13) Å equatorial) . This asymmetry suggests a distorted square pyramidal geometry, critical for understanding reactivity in catalysis or biomimetic studies.

Q. What synthetic routes are reported for preparing this compound and its metal complexes?

Synthesis typically involves multi-step organic reactions, starting with functionalization of the phenylamine backbone followed by imidazole ring formation. For copper(II) complexes, the ligand is combined with CuCl₂ in a solvent (e.g., methanol), yielding a dimeric structure through chloride bridging. Crystallization under controlled conditions (e.g., slow evaporation) is essential for obtaining single crystals suitable for X-ray diffraction .

Q. How is X-ray crystallography applied to resolve the structure of this compound and its complexes?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. For example, the copper(II) complex crystallizes in a monoclinic system (space group P21/c), with unit cell parameters a = 8.4351 Å, b = 14.6867 Å, c = 20.1448 Å, and β = 105.593°. Refinement using SHELXL software confirms bond lengths and angles, revealing Jahn-Teller distortions in the Cu(II) coordination sphere .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, coordination numbers) be resolved for transition metal complexes of this ligand?

Contradictions often arise from dynamic Jahn-Teller effects or solvent-induced lattice distortions. For the Cu(II) complex, axial elongation (Cu-Cl = 2.7069 Å) vs. shorter equatorial bonds (2.2630 Å) can be analyzed using density functional theory (DFT) to compare experimental and computed geometries. Additionally, electron paramagnetic resonance (EPR) spectroscopy can probe the electronic environment of the metal center .

Q. What intermolecular interactions stabilize the crystal packing of this compound derivatives?

The dimeric Cu(II) complex exhibits N-H···O, C-H···Cl, and π-π stacking interactions (centroid distance ~3.622 Å), forming a 3D network. Hydrogen bond strengths can be quantified using Hirshfeld surface analysis, while π-π interactions are assessed via centroid distances and dihedral angles between aromatic rings .

Q. How does the ligand’s electronic structure influence its binding affinity to biological targets (e.g., enzymes or receptors)?

The imidazole group’s lone pairs enable hydrogen bonding and π-stacking with biomolecules. Computational docking studies (e.g., AutoDock Vina) can predict binding modes to targets like cytochrome P450 or histamine receptors. Comparative studies with analogs (e.g., 4-(2-methylimidazol-1-yl)aniline) highlight the role of substituents on binding kinetics .

Q. What strategies optimize the ligand’s stability under varying pH conditions for biomedical applications?

Protonation states of the imidazole (pKa ~6.95) and phenylamine (pKa ~4.6) groups dictate solubility and stability. Buffered solutions (pH 7–8) stabilize the deprotonated imidazole, enhancing metal-binding capacity. Stability assays (e.g., UV-Vis spectroscopy over 24–72 hours) under physiological conditions are critical for drug delivery studies .

Methodological Considerations

Q. How to design experiments to investigate the ligand’s redox activity in metal complexes?

Cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) can identify redox potentials. For Cu(II) complexes, a quasi-reversible Cu²⁺/Cu⁺ couple is expected near +0.3 V (vs. Ag/AgCl). Coupling CV with in-situ UV-Vis monitoring correlates electronic transitions with redox states .

Q. What spectroscopic techniques are most effective for characterizing this compound in solution?

- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves imidazole and phenyl proton signals (e.g., imidazole H2 at δ ~7.2 ppm).

- IR : Stretching frequencies for N-H (~3300 cm⁻¹) and C=N (~1600 cm⁻¹) confirm functional groups.

- EPR : X-band EPR at 77 K detects Cu(II) hyperfine splitting, providing insight into ligand field symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.